(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O2S2 and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Coordination Compounds
Research into compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has revealed a wide array of applications ranging from the preparation of complex compounds with notable properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. These compounds' versatile chemistry opens up potential investigation areas for analogs like "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic devices, demonstrating the value of incorporating these fragments into π-extended conjugated systems. These compounds have been used to create materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Such research suggests potential optoelectronic applications for related compounds, including "this compound" (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Pharmacological Activities
Thiazolopyridines, compounds closely related in structure to thioxothiazolidinones, exhibit a range of biological effects such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal activities, and potential in treating hyperproliferative disorders. This highlights a broad area of interest for investigating the biological and pharmacological activities of "this compound" (Chaban, 2015).
Antibacterial Agents
Fused pyridines, including imidazopyridines, have shown significant pharmacological activities, including antibacterial properties. The exploration of fused scaffolds suggests potential applications for "this compound" in developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).
Synthesis and Chemical Transformations
The synthesis and transformation of heterocyclic compounds have been extensively studied, providing valuable methodologies for creating a variety of biologically active and pharmacologically significant compounds. This research can inform the synthesis and potential applications of "this compound" in various fields, including drug development and materials science (Petrov & Androsov, 2013).
Properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)12-5-7-14(8-6-12)19-16(21)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYIJJSMLSPNMT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.